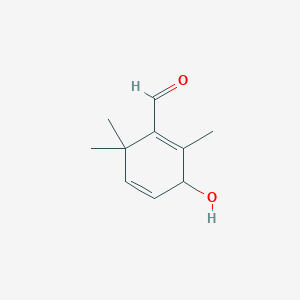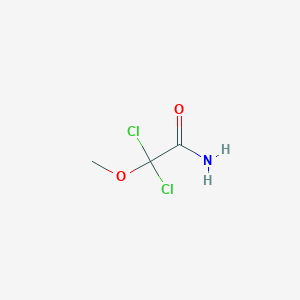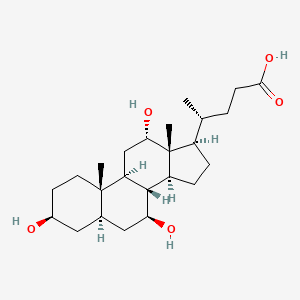
3beta,7beta,12alpha-Trihydroxy-5alpha-cholan-24-oic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3beta,7beta,12alpha-Trihydroxy-5alpha-cholan-24-oic Acid is a trihydroxy-5alpha-cholanic acid that is 5alpha-cholan-24-oic acid substituted by hydroxy groups at positions 3, 7, and 12. This compound is a bile acid, which plays a crucial role in the digestion and absorption of fats and fat-soluble vitamins in the small intestine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3beta,7beta,12alpha-Trihydroxy-5alpha-cholan-24-oic Acid typically involves the oxidation of cholic acid derivatives. One common method includes the use of sodium hypochlorite as an oxidizing agent at controlled temperatures, followed by crystallization .
Industrial Production Methods: Industrial production often involves the extraction of bile acids from animal sources, followed by chemical modification to obtain the desired stereoisomer. The process includes multiple steps of purification and crystallization to ensure high purity .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like sodium hypochlorite.
Reduction: It can be reduced to form various hydroxy derivatives.
Substitution: Hydroxy groups can be substituted under specific conditions to form different derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Sodium hypochlorite, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, acetic acid.
Major Products:
Oxidation: Formation of keto derivatives.
Reduction: Formation of dihydroxy derivatives.
Substitution: Formation of ester or ether derivatives.
Scientific Research Applications
3beta,7beta,12alpha-Trihydroxy-5alpha-cholan-24-oic Acid has diverse applications in scientific research:
Chemistry: Used as a starting material for the synthesis of various bile acid derivatives.
Biology: Studied for its role in the metabolism of lipids and its impact on gut microbiota.
Medicine: Investigated for its potential therapeutic effects in treating liver diseases and cholesterol-related disorders.
Industry: Utilized in the formulation of pharmaceuticals and dietary supplements
Mechanism of Action
The compound exerts its effects primarily through its role as a bile acid. It aids in the emulsification and absorption of dietary fats by forming micelles. The molecular targets include bile acid receptors such as FXR (Farnesoid X receptor) and TGR5 (G protein-coupled bile acid receptor), which regulate various metabolic pathways .
Comparison with Similar Compounds
- 3alpha,7alpha,12beta-Trihydroxy-5beta-cholanic Acid
- 3beta,7alpha,12alpha-Trihydroxy-5beta-cholan-24-oic Acid
- 3alpha,7alpha,12alpha-Trihydroxy-5beta-cholanic Acid
Uniqueness: 3beta,7beta,12alpha-Trihydroxy-5alpha-cholan-24-oic Acid is unique due to its specific stereochemistry, which influences its biological activity and interaction with receptors. This distinct configuration can result in different metabolic and therapeutic effects compared to its isomers .
Properties
CAS No. |
63324-20-9 |
|---|---|
Molecular Formula |
C24H40O5 |
Molecular Weight |
408.6 g/mol |
IUPAC Name |
(4R)-4-[(3S,5R,7S,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |
InChI |
InChI=1S/C24H40O5/c1-13(4-7-21(28)29)16-5-6-17-22-18(12-20(27)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)26/h13-20,22,25-27H,4-12H2,1-3H3,(H,28,29)/t13-,14-,15+,16-,17+,18+,19+,20+,22+,23+,24-/m1/s1 |
InChI Key |
BHQCQFFYRZLCQQ-UEXPSFCYSA-N |
Isomeric SMILES |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@H](C[C@@H]4[C@@]3(CC[C@@H](C4)O)C)O)O)C |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C |
physical_description |
Solid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


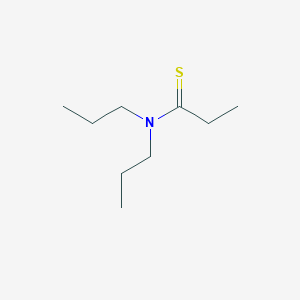
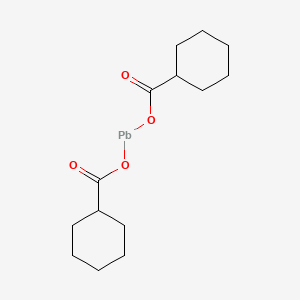
![3-Hydroxy-4-methyl-1-propan-2-ylbicyclo[3.1.0]hex-3-en-2-one](/img/structure/B13793848.png)
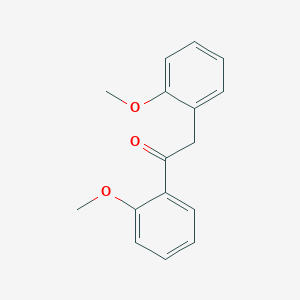

![1-Chloro-2-[2-(2-chloroethoxy)ethoxy]benzene](/img/structure/B13793861.png)
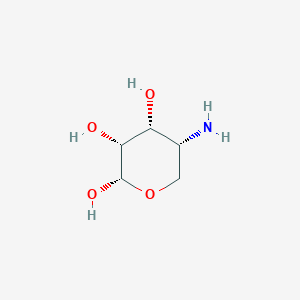
![[5-(Aminomethylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]propanedinitrile](/img/structure/B13793880.png)
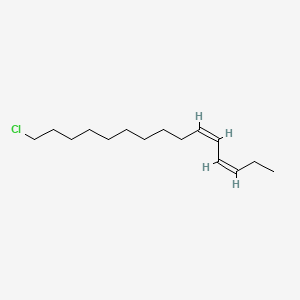
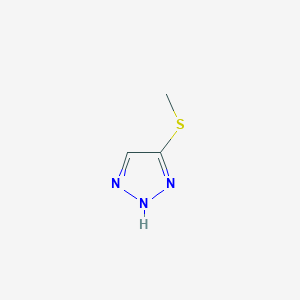

![2,6-Diazaspiro[4.5]decane-2-acetic acid, 1-oxo-, methyl ester](/img/structure/B13793917.png)
